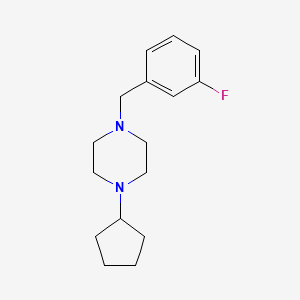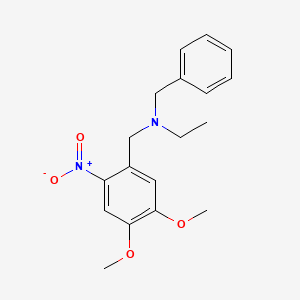![molecular formula C20H17FO4 B5785891 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one, commonly known as 'FLOT', is a synthetic compound that belongs to the family of coumarin derivatives. FLOT is a potent inhibitor of human cytochrome P450 1A2 (CYP1A2) enzyme, which plays a crucial role in the metabolism of many drugs and xenobiotics.
Mecanismo De Acción
FLOT acts as a competitive inhibitor of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one by binding to the active site of the enzyme. The binding affinity of FLOT for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is higher than that of other coumarin derivatives, such as 7-ethoxycoumarin and 7-ethoxy-4-trifluoromethylcoumarin. FLOT inhibits the metabolism of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one substrates by preventing their access to the active site of the enzyme.
Biochemical and Physiological Effects:
FLOT has been shown to have no significant toxicity or adverse effects on the liver or other organs in animal models. FLOT has also been found to be stable in various biological matrices, including plasma, liver microsomes, and rat brain homogenates. FLOT has been used to investigate the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug-induced liver injury and drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using FLOT as a research tool is its high selectivity and potency for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition. FLOT has been shown to have minimal or no inhibitory activity against other cytochrome P450 enzymes, such as CYP2C9, CYP2D6, and CYP3A4. However, the use of FLOT in in vivo experiments may be limited by its poor solubility and bioavailability. FLOT is also not suitable for studying the effects of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition on drugs that are primarily metabolized by other cytochrome P450 enzymes.
Direcciones Futuras
Several future directions can be explored to further investigate the potential of FLOT as a research tool. These include:
1. Development of more potent and selective 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibitors based on the structure of FLOT.
2. Investigation of the effects of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition on the metabolism and toxicity of new and emerging drugs.
3. Exploration of the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug-drug interactions and drug-induced liver injury.
4. Evaluation of the use of FLOT as a biomarker for 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one activity in clinical studies.
5. Investigation of the pharmacokinetics and pharmacodynamics of FLOT in animal models and humans.
Conclusion:
In conclusion, FLOT is a synthetic compound that has gained significant attention as a research tool for investigating the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug metabolism and toxicity. FLOT is a potent and selective inhibitor of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one, and has been used to study the effects of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one inhibition on drug metabolism, drug-drug interactions, and drug-induced liver injury. While FLOT has several advantages as a research tool, its use in in vivo experiments may be limited by its poor solubility and bioavailability. Further research is needed to explore the potential of FLOT as a research tool in various fields of pharmacology and toxicology.
Métodos De Síntesis
The synthesis of FLOT involves the condensation reaction between 4-fluoroacetophenone and 3,4,7-trimethylcoumarin in the presence of potassium hydroxide and acetic acid. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product. The purity of FLOT can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
FLOT has gained significant attention in recent years due to its potential as a research tool for investigating the role of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one in drug metabolism and toxicity. FLOT has been used to inhibit 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one activity in various in vitro and in vivo models, including human liver microsomes, rat liver slices, and zebrafish embryos. FLOT has also been shown to be a potent inhibitor of 5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one-mediated metabolism of caffeine, theophylline, and other drugs.
Propiedades
IUPAC Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWSGPSDQMTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785829.png)

![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)



![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)


![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)